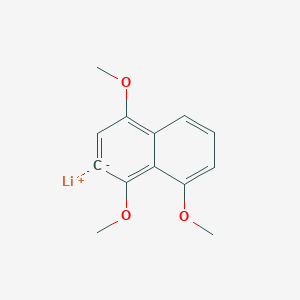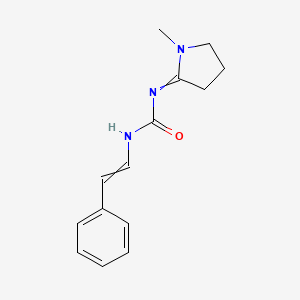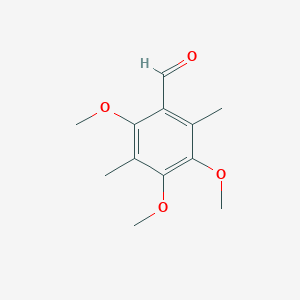![molecular formula C10H6N2OS B14367315 2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine CAS No. 91813-38-6](/img/structure/B14367315.png)
2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a furan ring, a thiazole ring, and a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine undergoes various electrophilic substitution reactions, including nitration, bromination, hydroxymethylation, formylation, and acylation. These reactions typically occur at the 5-position of the furan ring .
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid.
Bromination: Bromine in an organic solvent.
Hydroxymethylation: Formaldehyde in the presence of a base.
Formylation: Hexamethylenetetramine in polyphosphoric acid.
Acylation: Acetic anhydride in polyphosphoric acid.
Major Products: The major products of these reactions include nitrated, brominated, hydroxymethylated, formylated, and acyl
Propiedades
Número CAS |
91813-38-6 |
|---|---|
Fórmula molecular |
C10H6N2OS |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C10H6N2OS/c1-3-7-9(11-5-1)14-10(12-7)8-4-2-6-13-8/h1-6H |
Clave InChI |
ZVTFFSCGPSCPEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)SC(=N2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


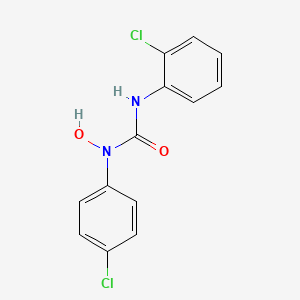
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
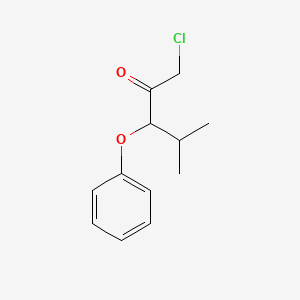

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
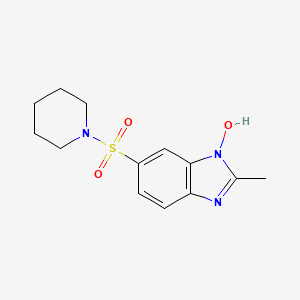
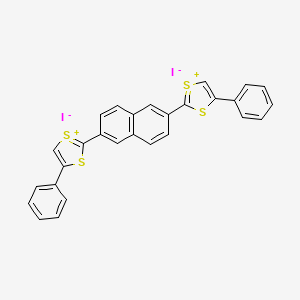
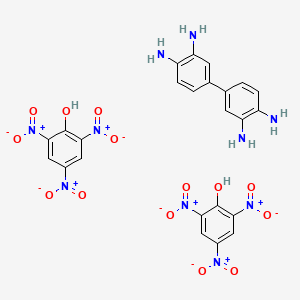
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
